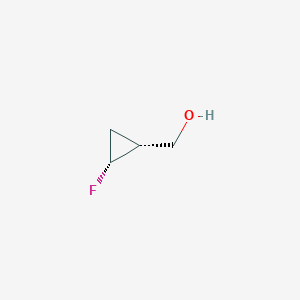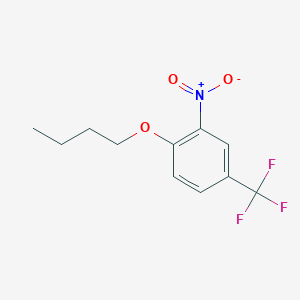![molecular formula C10H13NO4S B8026813 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene](/img/structure/B8026813.png)
1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene typically involves the sulfonylation of 4-nitrobenzene with 2-methylpropane sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of sulfonamide or sulfonyl azide derivatives.
Reduction: Formation of 1-[(2-Methylpropane)sulfonyl]-4-aminobenzene.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
科学的研究の応用
1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Materials Science: Employed in the development of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Probes: Utilized as a chemical probe to study reaction mechanisms and pathways in organic chemistry.
作用機序
The mechanism of action of 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the sulfonyl group acts as an electrophilic center, attracting nucleophiles to form new bonds. In biological systems, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
類似化合物との比較
1-[(2-Methylpropane)sulfonyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-Nitrobenzenesulfonyl Chloride: Lacks the 2-methylpropane group, making it more reactive and commonly used as a sulfonylating agent.
1-[(2-Methylpropane)sulfonyl]-2-nitrobenzene: Positional isomer with the nitro group in a different position, affecting its chemical properties and reactivity.
Uniqueness: 1-[(2-Methylpropane)sulfonyl]-4-nitrobenzene is unique due to the combination of the sulfonyl and nitro groups, which confer distinct reactivity patterns and potential applications. Its specific structure allows for targeted modifications and functionalization, making it a valuable compound in various chemical and industrial processes.
特性
IUPAC Name |
1-(2-methylpropylsulfonyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPPSCTALOECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














